molecular formula C20H24N2O2 B4433723 (3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B4433723
M. Wt: 324.4 g/mol
InChI Key: ZUPJTGGTBHOUFJ-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound with a molecular formula of C18H22N2O2 It is known for its unique structural features, which include a methoxyphenyl group and a phenethylpiperazino moiety

Preparation Methods

The synthesis of (3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of phenethylamine with piperazine under controlled conditions to form the phenethylpiperazine intermediate.

    Methoxyphenyl Group Introduction: The phenethylpiperazine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenyl group, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Comparison with Similar Compounds

(3-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:

    (3-Methoxyphenyl)(4-phenyl-1-piperazinyl)methanone: This compound shares a similar structural framework but differs in the substitution pattern on the piperazine ring.

    (4-(3-Methyl-benzoyl)-piperazin-1-yl)-m-tolyl-methanone: Another structurally related compound with variations in the benzoyl and piperazine substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(16-19)20(23)22-14-12-21(13-15-22)11-10-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJTGGTBHOUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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